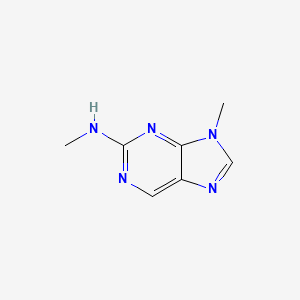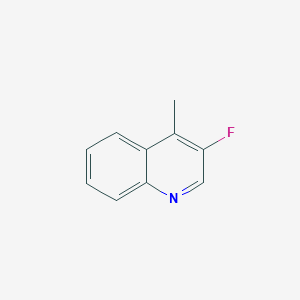
3-Fluoro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylquinoline: is a fluorinated derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinolines are known for their broad range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of fluorine atoms, and cross-coupling reactions. One common method involves the reaction of 3-aminoquinoline with a fluorinating agent to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: this compound derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
- 3-Fluoroquinoline
- 4-Methylquinoline
- 3,5-Difluoroquinoline
Comparison: 3-Fluoro-4-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This dual substitution provides a distinct set of chemical and biological properties compared to its analogs. For example, 3-Fluoroquinoline lacks the methyl group, which can influence its reactivity and biological activity. Similarly, 4-Methylquinoline does not have the fluorine atom, affecting its overall properties .
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-fluoro-4-methylquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 |
InChI Key |
NBSSLTLKZGDWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





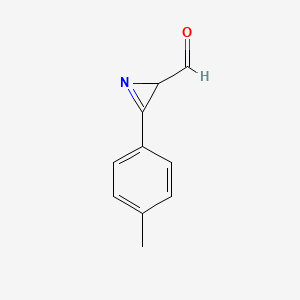
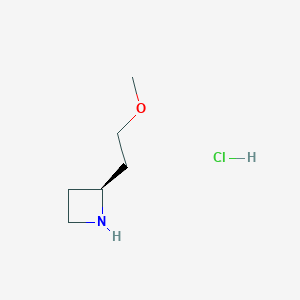
![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

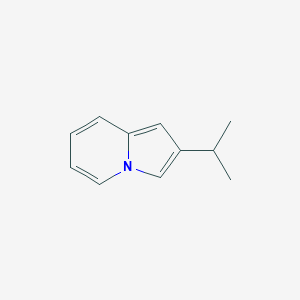


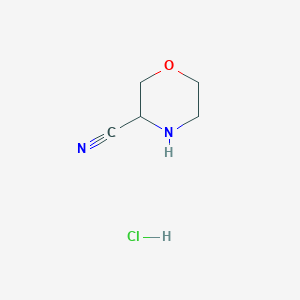
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

